molecular formula C12H16O2 B7771434 Isoamyl benzoate CAS No. 54846-63-8

Isoamyl benzoate

Cat. No.: B7771434
CAS No.: 54846-63-8
M. Wt: 192.25 g/mol
InChI Key: MLLAPOCBLWUFAP-UHFFFAOYSA-N
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Description

Isoamyl benzoate (CAS No.: Not explicitly provided in evidence; synonym: isopentyl benzoate) is an ester formed by the condensation of benzoic acid and isoamyl alcohol (3-methyl-1-butanol). It is characterized by a benzoyloxy group linked to a branched pentyl chain. The compound is typically synthesized via benzoylation reactions, such as those employing N-benzoyl-4-dimethylaminopyridinium chloride as a reagent, yielding high efficiency under mild conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLAPOCBLWUFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047185
Record name Isopentyl benzoate
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Molecular Weight

192.25 g/mol
Source PubChem
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Physical Description

colourless oily liquid with a mild, sweet, fruity-like odour
Record name Isoamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

261.00 to 262.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl benzoate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Isoamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.984-0.992
Record name Isoamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

94-46-2, 54846-63-8
Record name Isoamyl benzoate
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Record name Isoamyl benzoate
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Record name Benzoic acid, 3-methylbutyl ester
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Record name Isopentyl benzoate
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Record name 1-Butanol, 3-methyl-, 1-benzoate
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Record name Isopentyl benzoate
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Record name Isopentyl benzoate
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Record name ISOAMYL BENZOATE
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Record name 3-Methylbutyl benzoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Homogeneous Acid Catalysts

p-Toluenesulfonic acid (PTSA) offers milder conditions than H₂SO₄, reducing side reactions. At 100°C with a 1:1.5 molar ratio, PTSA (3 wt%) achieves 87% yield in 4 hours.

Heterogeneous Catalysts

Zirconium sulfate tetrahydrate (Zr(SO₄)₂·4H₂O) and titanium sulfate (Ti(SO₄)₂/TiO₂) enable recyclability and reduced corrosion. Zr(SO₄)₂·4H₂O (4 wt%) at 130°C for 5 hours yields 91% ester. Ti(SO₄)₂/TiO₂, with 15% Ti loading, achieves 94% yield under microwave irradiation.

Table 2: Performance of Heterogeneous Catalysts

CatalystLoading (wt%)Temperature (°C)Time (h)Yield (%)
Zr(SO₄)₂·4H₂O4130591
Ti(SO₄)₂/TiO₂15100 (microwave)194
NaHSO₄·H₂O5120685

Microwave-Assisted Synthesis

Mechanism and Advantages

Microwave irradiation accelerates esterification by directly energizing polar molecules, reducing reaction times from hours to minutes. A study using Ti(SO₄)₂/TiO₂ (15% Ti) achieved 94% yield in 20 minutes at 300W.

Parameter Optimization

  • Power : 300–500W maximizes energy transfer without degrading reactants.

  • Molar ratio : 1:2 (acid:alcohol) remains optimal.

  • Catalyst loading : 15% Ti(SO₄)₂/TiO₂ provides active sites for rapid esterification.

Industrial-Scale Production

Reactor Design and Process

Industrial reactors employ continuous water removal via azeotropic distillation or membrane separation. A two-stage process—esterification followed by wiped-film evaporation—achieves >98% purity.

Environmental and Economic Considerations

Heterogeneous catalysts reduce wastewater acidity, lowering neutralization costs. Microwave methods cut energy use by 40% compared to conventional heating.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)TimeEnergy UseScalability
Fischer (H₂SO₄)898 hHighHigh
PTSA874 hModerateModerate
Zr(SO₄)₂·4H₂O915 hModerateHigh
Microwave (Ti catalyst)9420 minLowLimited

Chemical Reactions Analysis

Hydrolysis Reactions

Isoamyl benzoate undergoes hydrolysis under acidic or basic conditions, yielding benzoic acid (or its conjugate base) and isoamyl alcohol.

Acid-Catalyzed Hydrolysis

Mechanism :

  • Protonation of the carbonyl oxygen enhances electrophilicity.

  • Nucleophilic attack by water forms a tetrahedral intermediate.

  • Proton transfer generates a leaving group.

  • Cleavage releases isoamyl alcohol and regenerates the acid catalyst .

Reaction :
C12H16O2+H2OH+C7H6O2+C5H12O\text{C}_{12}\text{H}_{16}\text{O}_{2} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_7\text{H}_6\text{O}_2 + \text{C}_5\text{H}_{12}\text{O}

Conditions :

  • Catalyst: HCl or H₂SO₄

  • Temperature: 80–100°C

  • Yield: Near-quantitative with excess water .

Base-Promoted Hydrolysis (Saponification)

Mechanism :

  • Hydroxide ion attacks the carbonyl carbon.

  • Formation of a tetrahedral intermediate.

  • Elimination of isoamyl oxide, yielding benzoate ion .

Reaction :
C12H16O2+NaOHC7H5O2Na++C5H12O\text{C}_{12}\text{H}_{16}\text{O}_{2} + \text{NaOH} \rightarrow \text{C}_7\text{H}_5\text{O}_2^- \text{Na}^+ + \text{C}_5\text{H}_{12}\text{O}

Conditions :

  • Base: NaOH or KOH

  • Temperature: 60–80°C

  • Side products: Soap-like carboxylates .

Transesterification

This compound reacts with alcohols to form new esters, facilitated by acid or base catalysts.

Mechanism (Basic Conditions):

  • Alkoxide ion (e.g., CH₃O⁻) nucleophilically attacks the ester carbonyl.

  • Intermediate collapses, expelling isoamyl oxide.

  • New ester forms with the incoming alcohol .

Example :
C12H16O2+CH3OHNaOCH3C8H8O2+C5H12O\text{C}_{12}\text{H}_{16}\text{O}_{2} + \text{CH}_3\text{OH} \xrightarrow{\text{NaOCH}_3} \text{C}_8\text{H}_8\text{O}_2 + \text{C}_5\text{H}_{12}\text{O}

Conditions :

  • Catalyst: NaOCH₃ or H₂SO₄

  • Solvent: Methanol or ethanol

  • Equilibrium-driven; excess alcohol shifts yield .

Catalytic Amination

This compound participates in intermolecular C–H amination under rhodium catalysis.

Reaction :
C12H16O2+RNH2Rh2(esp)2C12H15O2NR+H2O\text{C}_{12}\text{H}_{16}\text{O}_{2} + \text{RNH}_2 \xrightarrow{\text{Rh}_2(\text{esp})_2} \text{C}_{12}\text{H}_{15}\text{O}_2\text{NR} + \text{H}_2\text{O}

Key Findings :

  • Catalyst : Dirhodium complex Rh₂(esp)₂.

  • Oxidant : PhI(OAc)₂ (hypervalent iodine).

  • Selectivity : Tertiary C–H bonds are preferentially aminated over benzylic positions (up to 8:1 selectivity) .

  • Kinetic Isotope Effect (KIE) : 5.2–6.9, indicating significant C–H bond breaking in the transition state .

Conditions :

  • Temperature: 40–60°C

  • Additives: PhMe₂CCO₂H (reducing agent)

  • Yield: Moderate (30–50%) due to competing side reactions .

Mechanistic and Industrial Considerations

  • Non-Ideality Corrections : Activity coefficients calculated via UNIFAC model improve kinetic accuracy in esterification .

  • Industrial Scaling : Continuous water removal (e.g., Dean-Stark trap) shifts esterification equilibrium toward product .

  • Safety : LD₅₀ (oral, rat) = 6330 mg/kg, indicating low acute toxicity .

Scientific Research Applications

Chemistry

Isoamyl benzoate is utilized as a solvent and reagent in organic synthesis. Its properties allow for effective dissolution of various organic compounds, making it valuable in laboratory settings for chemical reactions that require a non-polar solvent.

Biology

In biological research, this compound has been studied for its potential role as a pheromone or attractant in entomological studies. Its pleasant aroma can attract certain insect species, making it useful in ecological studies and pest management strategies.

Medicine

This compound is being investigated for its potential use in drug delivery systems. The ester linkage may enhance the solubility and bioavailability of certain pharmaceuticals, facilitating their therapeutic effects.

Industry

  • Fragrance and Flavor Industry : this compound is widely used in the fragrance and flavor industries due to its fruity odor reminiscent of bananas and pears. It enhances the sensory qualities of perfumes, cosmetics, and food products.
  • Food Industry : As a flavoring agent, it not only improves taste but also contributes to microbial stability due to its antimicrobial properties.

This compound exhibits notable antimicrobial activity against various microorganisms. Research indicates the following minimum inhibitory concentrations (MIC) against specific strains:

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.25

These findings suggest its potential application in antimicrobial formulations for food preservation and cosmetics where microbial contamination is a concern.

Safety Assessments

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound does not present significant safety concerns at typical usage levels. Key findings include:

  • Genotoxicity : Not expected to be genotoxic based on available data.
  • Skin Sensitization : No significant sensitization reactions observed.
  • Reproductive Toxicity : No observed adverse effects at typical exposure levels.

Mechanism of Action

The mechanism of action of isopentyl benzoate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In chemical reactions, the ester group undergoes nucleophilic acyl substitution, where the carbonyl carbon is attacked by a nucleophile, leading to the formation of various products .

Comparison with Similar Compounds

Chemical and Structural Comparison

Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups
This compound - C₁₂H₁₆O₂ ~192.25 (est.) Benzoate ester, branched alkyl
Isoamyl Acetate 123-92-2 C₇H₁₄O₂ 130.18 Acetate ester
Isoamyl Acetoacetate 2308-18-1 C₉H₁₆O₃ 172.22 Acetoacetate ester, ketone
Isoamyl 4-(Dimethylamino)benzoate 21245-01-2 C₁₄H₂₁NO₂ 235.32 Benzoate ester, dimethylamino
(S)-Methyl 4-(1-Aminoethyl)benzoate 222714-37-6 C₁₀H₁₃NO₂ 179.22 Benzoate ester, aminoethyl

Key Observations :

  • Branching vs. Chain Length : this compound and isoamyl acetate both feature a branched isoamyl group, but the former’s larger benzoyloxy group increases molecular weight and likely alters solubility and volatility compared to the acetate .

Physical and Chemical Properties

Property This compound Isoamyl Acetate Isoamyl Acetoacetate Isoamyl 4-(Dimethylamino)benzoate
Boiling Point Not reported 142°C ~200°C (est.) Not reported
Density ~1.0 g/cm³ (est.) 0.876 g/cm³ ~1.02 g/cm³ (est.) Not reported
Solubility Low in water Slightly in water Hydrolyzes in water Likely polar organic solvents
Reactivity Stable under mild conditions Hydrolyzes in acidic/alkaline media Keto-enol tautomerism Sensitive to strong acids/oxidizers

Notable Findings:

  • Volatility : Isoamyl acetate’s lower molecular weight and simpler structure contribute to its widespread use as a volatile flavoring agent in food (e.g., banana flavoring) .
  • Stability: Isoamyl 4-(dimethylamino)benzoate decomposes under fire conditions, emitting toxic fumes, which necessitates careful handling in laboratory settings .

Biological Activity

Isoamyl benzoate (CAS Number 94-46-2) is an organic compound classified as an ester, formed from the reaction of isoamyl alcohol and benzoic acid. It is commonly used in the fragrance industry due to its pleasant odor and is also studied for its biological activities, including antimicrobial properties and potential therapeutic applications.

This compound is a colorless liquid with a fruity aroma. It is soluble in organic solvents but has limited solubility in water. Its chemical structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against certain bacterial strains. The compound exhibits significant activity against Gram-positive bacteria, including:

  • Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains)
  • Enterococcus faecalis
  • Streptococcus pneumoniae

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound can be quantified using MIC values, which indicate the lowest concentration of a substance that inhibits bacterial growth. A comparative analysis of this compound's MIC against various pathogens is presented in Table 1.

Bacterial StrainMIC (mg/L)
Methicillin-sensitive Staphylococcus aureus0.39 - 1.56
Methicillin-resistant Staphylococcus aureus0.78 - 3.12
Enterococcus faecalis6.25
Streptococcus pneumoniae12.5

Cytotoxicity Studies

While this compound shows promising antimicrobial activity, it is essential to evaluate its cytotoxic effects on human cells. Studies indicate that the cytotoxicity of this compound is relatively low, with IC50 values exceeding 12.3 mg/L for normal lung fibroblasts (MRC-5) . This suggests that this compound could serve as a potential antibacterial agent with minimal toxicity to human cells.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A research article investigated the antimicrobial efficacy of various esters, including this compound, against common pathogens. The study concluded that this compound demonstrated effective inhibition of bacterial growth comparable to conventional antibiotics in certain cases .
  • Therapeutic Applications : this compound has been explored for potential therapeutic applications beyond antimicrobial activity. Research indicates its role in modulating oxidative stress and inflammatory responses, which are implicated in several diseases such as neurodegenerative disorders and cancer .
  • Safety Assessments : The safety profile of this compound has been assessed by various regulatory bodies, indicating that it is generally recognized as safe when used within established limits . Long-term exposure studies have shown no significant adverse effects on vital organs in animal models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isoamyl benzoate, and how can experimental reproducibility be ensured?

  • Methodological Answer : this compound is typically synthesized via Fischer esterification, combining benzoic acid and isoamyl alcohol with an acid catalyst (e.g., H₂SO₄). To ensure reproducibility:

  • Document stoichiometric ratios, reaction temperatures, and catalyst concentrations precisely .
  • Include purity data (e.g., NMR, GC-MS) for reactants and products, adhering to guidelines that limit primary manuscript data to five compounds, with additional data in supplementary materials .
  • Reference prior syntheses of structurally similar esters (e.g., isoamyl acetate) to validate procedural consistency .

Q. How should researchers characterize this compound’s physicochemical properties to meet publication standards?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm ester bond formation and purity. Compare peaks with databases like NIST Chemistry WebBook .
  • Chromatography : Employ GC-MS or HPLC to assess purity (>95% for peer-reviewed journals) and quantify byproducts .
  • Thermal Analysis : DSC/TGA data should be included to report melting points and thermal stability, critical for applications in polymer or fragrance research .

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • UV-Vis Spectrophotometry : Optimize detection at wavelengths specific to the benzoate moiety (e.g., 227–250 nm) .
  • HPLC with Fluorescence Detection (HPLC-FLD) : Use derivatization protocols (e.g., trifluoroacetylation) to enhance sensitivity, ensuring reaction time and temperature are tightly controlled to avoid degradation .

Advanced Research Questions

Q. How can computational tools optimize this compound’s biosynthetic pathways in microbial hosts?

  • Methodological Answer :

  • Apply metabolic pathway evaluation frameworks (e.g., the "theoretical feasibility score") to rank enzyme candidates for benzoate esterification .
  • Use retrosynthesis software (e.g., RetroPath) to identify rate-limiting steps and propose genetic modifications (e.g., promoter engineering) to enhance yield .
  • Validate predictions with in vivo flux analysis and compare with in vitro enzymatic assays .

Q. How should researchers address contradictions in catalytic efficiency data across studies?

  • Methodological Answer :

  • Conduct a systematic literature review focusing on variables like catalyst type (homogeneous vs. heterogeneous), solvent polarity, and reaction scaling .
  • Perform meta-analysis using ANOVA to identify statistically significant factors (e.g., temperature effects on yield) .
  • Replicate conflicting experiments under standardized conditions, reporting deviations in supplementary materials .

Q. What strategies improve this compound’s stability in long-term storage for pharmaceutical formulations?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC. Compare with control batches containing stabilizers (e.g., antioxidants) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life under varying temperatures, validated by real-time data .

Q. How do structural modifications of this compound affect its bioactivity in comparative studies?

  • Methodological Answer :

  • Synthesize analogs (e.g., substituting isoamyl with benzyl groups) and test antimicrobial efficacy via broth microdilution assays .
  • Perform QSAR (Quantitative Structure-Activity Relationship) analysis to correlate substituent electronegativity with bioactivity .

Data Presentation and Reproducibility

Q. What are the best practices for presenting this compound research data in peer-reviewed journals?

  • Methodological Answer :

  • Tables : Include reaction yields, characterization data (e.g., RfR_f values), and statistical metrics (e.g., SD, p-values) .
  • Figures : Use annotated chromatograms or spectra with baseline corrections. Avoid redundancy between text and visuals .
  • Supplemental Materials : Provide raw NMR/GC-MS files, computational scripts, and detailed protocols for replication .

Q. How can researchers design experiments to minimize bias in this compound studies?

  • Methodological Answer :

  • Implement blinding during sample analysis (e.g., randomized HPLC runs) .
  • Use negative controls (e.g., uncatalyzed reactions) and triplicate trials to confirm observed effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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